Rhodalin

Description

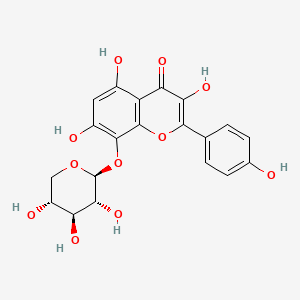

Structure

2D Structure

3D Structure

Properties

CAS No. |

54676-60-7 |

|---|---|

Molecular Formula |

C20H18O11 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1 |

InChI Key |

HSBPTANNLNRKFF-AGOBOLRFSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Diverse Mechanisms of Action of Rhodanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents against a wide array of diseases, including cancer, infectious diseases, and metabolic disorders. The versatility of the rhodanine core allows for structural modifications at various positions, leading to a diverse chemical space with a wide range of pharmacological profiles. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of rhodanine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action

Rhodanine derivatives exert their biological effects through various mechanisms, primarily centered around the inhibition of key enzymes, disruption of protein-protein interactions, and modulation of cellular signaling pathways. Their ability to interact with a diverse range of biological targets underscores their potential as versatile drug candidates.

Enzyme Inhibition

A predominant mechanism of action for many rhodanine derivatives is the inhibition of critical enzymes involved in disease pathogenesis.

Certain rhodanine derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria, by targeting essential bacterial enzymes involved in DNA replication.[1] These compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining DNA topology.[1]

Mechanism: The proposed mechanism involves the binding of rhodanine derivatives to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity, which is essential for the supercoiling of DNA. This disruption of DNA replication ultimately leads to bacterial cell death.

Table 1: Inhibitory Activity of Rhodanine Derivatives against Bacterial Enzymes

| Compound/Derivative | Target Enzyme | Bacterial Strain(s) | IC50 / MIC | Reference |

| Rhodanine Derivative Rh 2 | DNA Gyrase/Topoisomerase IV | Staphylococcus aureus (MRSA, VRSA) | MIC90 = 4 µM | [1] |

| Rhodanine Derivative Rh 2 | DNA Gyrase/Topoisomerase IV | Enterococcus (VRE) | MIC90 = 8 µM | [1] |

| Rhodanine Derivative Rh 2 | DNA Gyrase/Topoisomerase IV | Staphylococcus epidermidis | MIC = 4 µM | [1] |

In the context of cancer, some rhodanine derivatives have been identified as inhibitors of human topoisomerase II, an enzyme vital for cell division.[2][3] By interfering with the function of this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Mechanism: These derivatives are thought to intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptotic pathways.

Table 2: Inhibitory Activity of Rhodanine Derivatives against Human Topoisomerase II

| Compound/Derivative | Cell Line | IC50 (Topoisomerase II Inhibition) | IC50 (Cytotoxicity) | Reference |

| Glucosylated Rhodanine 6 | - | 6.9 µM | HepG2: 0.21 µM | [3][4] |

| Glucosylated Rhodanine 6 | - | - | MCF-7: 11.7 µM | [3][4] |

| Glucosylated Rhodanine 6 | - | - | A549: 1.7 µM | [3][4] |

Rhodanine-containing compounds have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle.[5][6]

Mechanism: These derivatives are designed to chelate the divalent metal ions in the active site of the integrase enzyme, which is crucial for its catalytic activity in integrating the viral DNA into the host genome. By blocking this step, the replication of the virus is effectively halted.

Table 3: Inhibitory Activity of Rhodanine Derivatives against HIV-1 Integrase

| Compound/Derivative | HIV-1 Integrase Activity | IC50 | Reference |

| Rhodanine Derivative 1 | 3'-Processing | 15 µM | [5] |

| Rhodanine Derivative 1 | Strand Transfer | 11 µM | [5] |

| Rhodanine Derivative 53 | Strand Transfer | 3 µM | [5] |

A well-established mechanism for certain rhodanine derivatives, such as epalrestat, is the inhibition of aldose reductase.[7][8][9][10] This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications.

Mechanism: By inhibiting aldose reductase, these compounds prevent the conversion of glucose to sorbitol. The accumulation of sorbitol in tissues is a major contributor to diabetic neuropathy, retinopathy, and nephropathy. Rhodanine derivatives bind to the active site of aldose reductase, blocking its catalytic function.

Table 4: Inhibitory Activity of Rhodanine Derivatives against Aldose and Aldehyde Reductase

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Rhodanine-3-acetamide 3a | Aldose Reductase (ALR2) | 0.25 ± 0.04 µM | [8][10] |

| Rhodanine-3-acetamide 3f | Aldose Reductase (ALR2) | 0.12 ± 0.01 µM | [8][10] |

| Rhodanine-3-acetamide 3c | Aldehyde Reductase (ALR1) | 2.38 ± 0.02 µM | [8][10] |

| Rhodanine-3-acetamide 3f | Aldehyde Reductase (ALR1) | 2.18 ± 0.03 µM | [8][10] |

Antiviral Entry Inhibition

A distinct antiviral mechanism of action for some rhodanine derivatives involves the direct inhibition of viral entry into host cells.[11][12][13] This is a particularly attractive strategy as it can be effective against a broad spectrum of enveloped viruses.

Mechanism: These compounds are thought to intercalate into the viral lipid membrane, altering its physical properties and preventing the fusion of the viral envelope with the host cell membrane. This mechanism is not dependent on specific viral proteins, which may reduce the likelihood of resistance development.

Table 5: Antiviral Activity of Rhodanine Derivatives against Enveloped Viruses

| Compound/Derivative | Virus | Cell Line | EC50 | Reference |

| Rhodanine Derivative 2 | HIV-1 (AD8 strain) | TZM-bl | 6.9 nM | [11][12] |

| Rhodanine Derivative 2 | HSV-2 | Vero | < 168 nM | [11] |

| Acyclovir (Reference) | HSV-2 | Vero | 168 nM | [11] |

Modulation of Cellular Signaling Pathways

Rhodanine derivatives can also exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in diseases like cancer and diabetes.

Several studies have highlighted the potential of rhodanine derivatives as inhibitors of tyrosine kinases, which are often overactive in cancer cells and drive tumor growth and proliferation. Molecular docking studies suggest that these compounds can bind to the ATP-binding site of tyrosine kinases, thereby blocking their downstream signaling.

Some rhodanine derivatives have been identified as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[14][15][16][17][18]

Mechanism: By activating PPAR-γ, these compounds can enhance insulin sensitivity and improve glucose uptake in peripheral tissues, making them promising candidates for the treatment of type 2 diabetes.

Table 6: PPAR-γ Agonist Activity of Rhodanine Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| SH00012671 | Scintillation Proximity Assay (Binding) | Ki = 186.7 nM | [14][15] |

| Compound 31 | Cotransfection and Pre-adipocyte Differentiation | ~70% efficacy of Rosiglitazone | [14][15] |

| SP1818 | In vitro binding assay | Nanomolar binding affinity | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a rhodanine derivative that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension in appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a series of two-fold dilutions of the rhodanine derivative in a 96-well microtiter plate using a suitable broth.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][19]

Antiviral Plaque Reduction Assay

Objective: To quantify the antiviral activity of a rhodanine derivative by measuring the reduction in the number of viral plaques.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Pre-incubate the virus with various concentrations of the rhodanine derivative for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread.

-

Incubation: Incubate the plates until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to a virus-only control.[11][20]

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a rhodanine derivative on a specific enzyme.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the rhodanine derivative to the reaction mixture.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme.

-

Measurement of Activity: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][21][22]

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a rhodanine derivative on cultured cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the rhodanine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[23][24][25][26]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by rhodanine derivatives is crucial for a comprehensive understanding of their mechanism of action.

Anticancer Mechanism: Topoisomerase II Inhibition and Apoptosis Induction

Caption: Rhodanine derivatives can inhibit Topoisomerase II, leading to DNA damage and apoptosis.

Antiviral Mechanism: Inhibition of Viral Entry

Caption: Rhodanine derivatives can block the entry of enveloped viruses by targeting the viral membrane.

Antidiabetic Mechanism: PPAR-γ Agonism

Caption: Rhodanine derivatives can act as PPAR-γ agonists to improve insulin sensitivity.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

Caption: A typical workflow for identifying and optimizing rhodanine-based enzyme inhibitors.

Conclusion

Rhodanine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their mechanisms of action are diverse, ranging from the specific inhibition of key enzymes to the broader modulation of cellular signaling pathways and the physical disruption of viral entry. The ability to readily modify the rhodanine scaffold provides a powerful platform for the rational design and development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and optimization of rhodanine derivatives as potential treatments for a multitude of human diseases. Continued investigation into the nuanced structure-activity relationships and the precise molecular interactions of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]

- 13. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of (beta-carboxyethyl)-rhodanine derivatives exhibiting peroxisome proliferator-activated receptor gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. scirp.org [scirp.org]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. japsonline.com [japsonline.com]

The Rhodanine Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have been extensively explored and have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth overview of the core biological activities of the rhodanine scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Synthetic Overview: The Knoevenagel Condensation

A prevalent method for the synthesis of biologically active 5-arylidene rhodanine derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with rhodanine.[1][2] The reaction can be catalyzed by various agents, including alum under microwave irradiation, providing an efficient and environmentally benign approach.

Typical Experimental Protocol: Knoevenagel Condensation of Rhodanine with Aromatic Aldehydes[1]

-

Reaction Setup: A mixture of rhodanine (1 equivalent), the respective aromatic aldehyde (1 equivalent), and a catalytic amount of alum (e.g., 15 mol%) are combined in an aqueous medium.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a suitable power (e.g., 600 watts) for a short duration (e.g., 3-6 minutes), with intermittent irradiation at 30-second intervals.

-

Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up. This typically involves cooling, filtration of the solid product, washing with water, and drying. The simple work-up procedure often yields products with high purity, avoiding the need for column chromatography.

Anticancer Activity

Rhodanine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[4][5]

Quantitative Data: Anticancer Activity of Rhodanine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/EC50 (µM) | Reference(s) |

| 5-benzilidene-3-ethyl rhodanine (BTR-1) | CEM (leukemic) | <10 | [4] |

| Rhodanine-containing sorafenib analog (compound 25) | A549, H460, HT29 | 0.8, 1.3, 2.8 | [3] |

| 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one (compound 14) | MCF-7 | 7.67 µg/mL | [3] |

| 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one (compound 15) | MCF-7 | 11.7 µg/mL | [3] |

| Rhodanine-piperazine hybrid (compound 10) | MCF-7 | Comparable to Gefitinib | [6] |

| Rhodanine-piperazine hybrid (compound 12) | MCF-7 | Comparable to Gefitinib | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the rhodanine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Induction of Apoptosis via the Bcl-2 Family

A key anticancer mechanism of rhodanine derivatives is the induction of apoptosis, often mediated through the Bcl-2 family of proteins.[4] Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria. By inhibiting these proteins, rhodanine derivatives can trigger the mitochondrial apoptotic pathway.

Antimicrobial Activity

Rhodanine derivatives have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Quantitative Data: Antimicrobial Activity of Rhodanine Derivatives

| Compound/Derivative | Bacterial Strain(s) | MIC (µM) | Reference(s) |

| Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 1) | S. aureus DNA gyrase | 5 | [7] |

| Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 9) | S. aureus DNA gyrase | 5 | [7] |

| Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 2) | S. aureus Topoisomerase IV | 0.75 | [7] |

| Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 3) | S. aureus Topoisomerase IV | 0.5 | [7] |

| 5-(pyridin-2-ylmethylidene) derivatives | Gram-positive bacteria | 7.8 to 125 µg/mL |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[8]

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and the rhodanine derivative at various concentrations.

-

Enzyme Addition: Add DNA gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

In bacteria, DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology.[9] Rhodanine derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, thus preventing DNA replication and leading to bacterial cell death.[7]

Antiviral Activity

The rhodanine scaffold has also demonstrated promising antiviral properties, particularly against enveloped viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[10][11]

Quantitative Data: Antiviral Activity of Rhodanine Derivatives

| Compound/Derivative | Virus | Cell Line | EC50 (nM) | Reference(s) |

| Compound 2 | HIV-1 (AD8) | TZM-bl | 6.9 | [11][12] |

| Compound 2 | HIV-1 (NL4.3) | TZM-bl | 4.0 | [11][12] |

| Compound 9a | HIV-1 (AD8) | TZM-bl | 7.5 | [13] |

| Compound 9a | HIV-1 (NL4.3) | TZM-bl | 5.4 | [13] |

| Various derivatives | HSV-2 | Vero | Nanomolar range | [10][11] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[14][15][16]

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the rhodanine derivative for a specific time (e.g., 1 hour at 37°C).

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours).

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Mechanism of Action: Inhibition of Viral Entry

Some rhodanine derivatives act as viral entry inhibitors. For enveloped viruses like HIV, this can involve targeting the viral envelope glycoproteins and preventing the conformational changes necessary for fusion of the viral and cellular membranes.[17]

Antidiabetic Activity

Rhodanine derivatives have shown significant promise in the management of diabetes and its complications. Their primary mechanisms of action include the inhibition of aldose reductase and the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[18][19][20]

Quantitative Data: Antidiabetic Activity of Rhodanine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference(s) |

| Rhodanine-substitued spirooxindole pyrrolidine derivatives | α-amylase | 1.49 - 3.06 | [21] |

| Rhodanine-thiazole hybrid (7f) | HPA | 27.13 | [8] |

| Rhodanine-thiazole hybrid (7l) | HLAG | 24.21 | [8] |

| (4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl) 2-chlorobenzoate | Aldose Reductase | 1.82 | [19] |

Experimental Protocol: Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the oxidation of its cofactor, NADPH.[13][22][23]

-

Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M potassium phosphate, pH 6.2), NADPH solution, substrate solution (e.g., DL-glyceraldehyde), and the rhodanine derivative solutions.

-

Assay Setup: In a 96-well plate, add the buffer, NADPH solution, the rhodanine derivative at various concentrations, and the aldose reductase enzyme solution. Include controls without the inhibitor and without the enzyme.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each concentration of the rhodanine derivative and calculate the IC50 value.

Signaling Pathway: PPARγ Activation

PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[24][25][26] Activation of PPARγ by rhodanine derivatives leads to the transcription of genes that enhance insulin sensitivity.

Conclusion

The rhodanine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad and potent spectrum of biological activities. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, underscores the therapeutic potential of rhodanine-based compounds. It is anticipated that this resource will facilitate further research and development in harnessing the full potential of the rhodanine scaffold for the discovery of novel therapeutics.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV activity by phenylalanine-derived (Z)-5-arylmethylidene rhodanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]

- 11. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. 3.5.2. Aldose Reductase Inhibition Assay [bio-protocol.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of Novel Rhodanine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel rhodanine compounds, with a focus on their therapeutic potential. It includes a compilation of quantitative biological data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Rhodanine and its Significance in Drug Discovery

Rhodanine, or 2-thioxo-4-thiazolidinone, and its derivatives have garnered significant attention in the field of drug discovery owing to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and antidiabetic activities.[1][2][3] The rhodanine core can be readily functionalized at various positions, primarily at the C5 and N3 positions, allowing for the generation of large and diverse chemical libraries for high-throughput screening.[3][4] The Knoevenagel condensation of rhodanine with various aldehydes is a cornerstone of rhodanine chemistry, providing a straightforward method for introducing chemical diversity at the C5 position.[5][6][7] While the rhodanine scaffold is a promising pharmacophore, it is also associated with a reputation as a potential Pan-Assay Interference Compound (PAINS), necessitating careful validation of its biological activity.[8]

Synthesis of Rhodanine and its Derivatives

The synthesis of the rhodanine core and its subsequent derivatization are well-established processes in organic chemistry. The following section details common experimental protocols for the preparation of key rhodanine intermediates and derivatives.

General Procedure for the Synthesis of Rhodanine-3-acetic acid

Rhodanine-3-acetic acid is a key intermediate for the synthesis of numerous biologically active compounds. A general two-step procedure is as follows:

Step 1: Synthesis of the dithiocarbamate intermediate A mixture of glycine (1 mole), 22% sodium hydroxide solution, and carbon disulfide (1 mole) in water is reacted in a microwave reactor at 100°C for 5 minutes.[8] After cooling, sodium chloroacetate (1 mole) is added, and the mixture is reacted again under the same conditions.[8]

Step 2: Cyclization and acidification The reaction mixture is cooled, and concentrated hydrochloric acid is added. The reaction is then heated to 110°C for 20-30 minutes to induce cyclization.[8] The crude product is then extracted with an organic solvent and purified.[8]

General Procedure for Knoevenagel Condensation of Rhodanine with Aldehydes

The Knoevenagel condensation is a widely used method to introduce substituents at the C5 position of the rhodanine ring.

A mixture of rhodanine (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalyst such as ammonium sulphamate or alum (e.g., 15 mole %) in a suitable solvent (e.g., water or ethanol) is subjected to microwave irradiation (e.g., 600 watts) for a short period (e.g., 3-6 minutes).[5] Upon completion, the reaction mixture is poured onto crushed ice, and the resulting solid product is collected by filtration, dried, and recrystallized.[5]

General Procedure for the Synthesis of N-substituted Rhodanines

N-substituted rhodanines can be prepared through a one-pot, three-component reaction.

An amine (1 equivalent) is reacted with carbon disulfide and chloroacetic acid in a suitable solvent.[9] Microwave-assisted protocols in aqueous media have been developed to improve efficiency and yields.[9] Alternatively, N-aryl rhodanines can be synthesized by reacting anilines with bis(carboxymethyl)trithiocarbonate in water under microwave irradiation.[9]

Biological Activities of Rhodanine Derivatives

Rhodanine compounds have been shown to exhibit a wide array of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects.

Anticancer Activity

Rhodanine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as kinases and phosphatases, or interference with cellular processes like tubulin polymerization.[1][10][11]

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism |

| Compound 25 [12] | A549 (Lung) | 0.8 | Sorafenib analog |

| H460 (Lung) | 1.3 | ||

| HT29 (Colon) | 2.8 | ||

| Compound 9 [12] | HeLa (Cervical) | 28.3 | - |

| HT29 (Colon) | 24.5 | ||

| A549 (Lung) | 26.6 | ||

| MCF-7 (Breast) | 28.6 | ||

| Compound 32 [12] | HL-60 (Leukemia) | 0.21 | Benzimidazole conjugate |

| MDA-MB-201 (Breast) | 0.33 | ||

| Raji (Lymphoma) | 1.23 | ||

| A549 (Lung) | 2.67 | ||

| Compound 6 [10] | MCF-7 (Breast) | 11.7 | Topoisomerase II inhibition, DNA intercalation |

| HepG2 (Liver) | 0.21 | ||

| A549 (Lung) | 1.7 | ||

| Compound 7 [10] | MCF-7 (Breast) | 12.4 | Topoisomerase II inhibition, DNA intercalation |

| HepG2 (Liver) | 0.76 | ||

| A549 (Lung) | 0.31 | ||

| Compound 13a [10] | MCF-7 (Breast) | 3.1 | Topoisomerase II inhibition, DNA intercalation |

| HepG2 (Liver) | 17.2 | ||

| A549 (Lung) | 6.1 | ||

| Compound 1 [13] | - | 0.42 (Pim-1) | Pan-Pim Kinase Inhibitor |

| 0.31 (Pim-2) | |||

| 0.17 (Pim-3) | |||

| Compound 2 [13] | - | 0.016 (Pim-1) | Pan-Pim Kinase Inhibitor |

| 0.013 (Pim-2) | |||

| 0.0064 (Pim-3) | |||

| Compound I20 [11] | A549 (Lung) | 7.0 | Microtubule disruption |

| Compound 25a [14] | - | 2.1 | Tubulin polymerization inhibitor |

Antimicrobial Activity

Rhodanine derivatives have also shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][15]

| Compound ID/Reference | Bacterial Strain | MIC (µM) |

| Rh 2 [1] | Vancomycin-resistant S. aureus (VRSA) | 4 (MIC90) |

| Methicillin-resistant S. aureus (MRSA) | 4 (MIC90) | |

| S. epidermidis | 4 | |

| Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90) | |

| Bacillus anthracis | 2-8 | |

| Clostridium difficile | 1-8 | |

| Compounds /3a-d/ [15] | Gram-positive bacteria | 7.8 - 125 |

| Compounds /4a-d/ [15] | Gram-positive bacteria | 15.6 - 500 |

Signaling Pathways and Experimental Workflows

The biological effects of rhodanine compounds are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to discover and characterize these compounds is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by rhodanine derivatives.

Caption: Pim Kinase Signaling Pathway and its Inhibition by Rhodanine Compounds.

Caption: Disruption of Tubulin Polymerization by Rhodanine Derivatives.

Caption: Inhibition of Dual-Specificity Phosphatases by Rhodanine Compounds.

Experimental Workflows

The discovery of novel rhodanine compounds often follows a structured workflow, from initial screening to lead optimization.

Caption: A Typical Drug Discovery Workflow for Rhodanine-based Compounds.

Conclusion

Rhodanine and its derivatives represent a versatile and promising class of compounds in the realm of drug discovery. Their straightforward synthesis, coupled with a broad range of biological activities, makes them attractive candidates for the development of novel therapeutics. While challenges such as potential off-target effects and the PAINS liability need to be carefully addressed, the continued exploration of the rhodanine scaffold through rational design, synthesis, and rigorous biological evaluation holds significant promise for the future of medicine. This guide provides a foundational resource for researchers and scientists dedicated to advancing the discovery and development of novel rhodanine-based drugs.

References

- 1. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives [isaacpub.org]

- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 8. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives [mdpi.com]

An In-depth Technical Guide to the Core Bioactive Compounds of Rhodiola rosea

Preface: Initial searches for a compound named "Rhodalin" within the context of Rhodiola rosea did not yield any matching results in the peer-reviewed scientific literature. It is possible that this name is a proprietary term, a misspelling, or a reference to a less common constituent. Scientific literature consistently identifies salidroside and a class of compounds known as rosavins as the primary, most-researched bioactive constituents responsible for the therapeutic and pharmacological properties of Rhodiola rosea.[1][2][3] This technical guide will therefore focus on these core compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of their properties, activities, and the experimental methodologies used to study them. There are also compounds like rhodiolin, which may be a component of some commercial supplements, but it is not one of the primary drivers of the plant's effects.[4][5][6]

Principal Bioactive Compounds of Rhodiola rosea

Rhodiola rosea root contains over 140 identified chemical compounds, but its primary pharmacological effects are attributed to two main groups: phenylethanoids and phenylpropanoids.[7][8]

Salidroside (A Phenylethanoid)

Salidroside (synonyms: rhodioloside, C14H20O7) is a glucoside of tyrosol and is considered one of the most potent active ingredients in the plant.[2][9] It is not unique to R. rosea and can be found in other plant species. Its broad spectrum of pharmacological activities includes neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][9]

-

Chemical Structure: 2-(4-hydroxyphenyl)ethyl β-D-glucopyranoside

-

Pharmacokinetics: Salidroside is water-soluble and demonstrates high bioavailability when administered orally.[2] It is absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which is crucial for its neuroprotective effects.

-

Mechanism of Action: Salidroside modulates several critical signaling pathways. Its antioxidant and anti-inflammatory effects are often mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB and JAK2/STAT3 pathways.[10][11] In the context of neuroprotection and metabolic regulation, it influences the PI3K/Akt, AMPK, and HIF-1α signaling pathways.[12][13][14]

Rosavins (Phenylpropanoid Glycosides)

The rosavins are a group of cinnamyl alcohol glycosides that are unique to Rhodiola rosea and are often used as markers for the quality and authenticity of R. rosea extracts.[15] The main compounds in this group are rosavin, rosarin, and rosin.[2] Standardized extracts typically contain a minimum of 3% rosavins and 1% salidroside, reflecting their natural 3:1 ratio in the root.[16]

-

Chemical Structures:

-

Rosavin: (2E)-3-Phenylprop-2-en-1-yl α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside

-

Rosarin: (2E)-3-Phenylprop-2-en-1-yl β-D-arabinofuranosyl-(1→6)-β-D-glucopyranoside

-

Rosin: (2E)-3-Phenylprop-2-en-1-yl β-D-glucopyranoside

-

-

Biological Activities: The rosavins contribute significantly to the adaptogenic properties of R. rosea. They exhibit a range of pharmacological activities, including antioxidant, anti-tumor, immunomodulatory, and anti-fatigue effects.[17][18][19] Rosavin, in particular, has been shown to promote apoptosis and inhibit proliferation in cancer cell lines.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the bioactive compounds of Rhodiola rosea.

Table 1: Neuroprotective and Cellular Effects of Salidroside

| Assay/Model | Effect | Concentration/Dose | Result | Reference |

|---|---|---|---|---|

| Glutamate-injured HT22 cells | Neuroprotection | 40 µM | Highest protective effect (71.15% cell viability) | [20] |

| MCAO Rat Model | Neurological deficit reduction | 20, 40, 80 mg/kg | Dose-dependent improvement in mNSS scores | [21] |

| MCAO Rat Model | Striatal Dopamine Release | 80 mg/kg | Significant increase in extracellular dopamine levels | [21] |

| PolyQ toxicity in nematodes | Anti-Huntington's effect | 50–200 µM | Neuroprotective effect via oxidative stress pathway | [9] |

| Aβ₁₋₄₂-induced AD mice | Cognitive improvement | In vivo study | Improved cognitive function, reduced ferroptosis |[20] |

Table 2: Pharmacokinetic and In Vivo Parameters of Salidroside

| Species | Administration Route | Dose | Key Parameter | Value | Reference |

|---|---|---|---|---|---|

| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Neuroprotection in MCAO model | N/A | [22] |

| Rat | Intraperitoneal (i.p.) | 20, 40 mg/kg | Antidepressant-like activity | Comparable to amitriptyline (10 mg/kg) | [9] |

| Mouse | Intraperitoneal (i.p.) | 50, 100 mg/kg | Upregulation of HIF-1α in brain | Significant increase |[12] |

Key Experimental Protocols

Protocol for HPLC Quantification of Salidroside and Rosavins

This protocol is adapted from methods for the simultaneous detection of key marker compounds in R. rosea extracts.[23][24][25]

Objective: To quantify the concentration of salidroside, rosavin, rosarin, and rosin in an ethanolic extract of Rhodiola rosea.

Methodology:

-

Sample Preparation:

-

Extract dried, ground R. rosea root material (1g) twice with 20 mL of 60% ethanol for 24 hours at room temperature on a rotary shaker.[24]

-

Combine the extracts, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[24]

-

Reconstitute the dried residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1100 Series or equivalent with a UV-Vis detector.[24]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[24][26]

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid or a phosphate buffer (Solvent A).[23][27]

-

Detection Wavelength: 205 nm and 254 nm.[24]

-

Injection Volume: 10 µL.[24]

-

-

Quantification:

-

Prepare standard curves for salidroside, rosavin, rosarin, and rosin using certified reference standards.

-

Calculate the concentration of each analyte in the sample by comparing its peak area to the standard curve.

-

Protocol for In Vitro Neuroprotection Assay

This protocol outlines a general method to assess the neuroprotective effects of salidroside against oxidative stress-induced cell death in a neuronal cell line (e.g., HT22).[20]

Objective: To determine the protective effect of salidroside against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells.

Methodology:

-

Cell Culture:

-

Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

-

Experimental Treatment:

-

Seed HT22 cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of salidroside (e.g., 0-320 µM) for 24 hours.[20]

-

After pre-treatment, induce oxidative stress by adding glutamate (e.g., 5 mM) to the culture medium and incubate for another 24 hours.

-

Include control groups: untreated cells (control) and cells treated only with glutamate (Glu group).

-

-

Assessment of Cell Viability:

-

Measure cell viability using a CCK-8 assay or MTT assay.

-

Add the assay reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Determine the concentration at which salidroside shows the maximum protective effect.

-

Confirm results using a lactate dehydrogenase (LDH) release assay, which measures cytotoxicity.[20]

-

Signaling Pathways and Visualizations

Salidroside-Mediated Neuroprotective Signaling

Salidroside exerts its neuroprotective effects by modulating multiple interconnected signaling pathways. A key mechanism involves the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Salidroside activates PI3K/Akt and Nrf2 pathways to combat oxidative stress.

Experimental Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the extraction, separation, and analysis of bioactive compounds from Rhodiola rosea plant material.

Caption: Workflow for extraction and analysis of Rhodiola rosea bioactives.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medpoint.hu [medpoint.hu]

- 5. vitashop.info [vitashop.info]

- 6. vitalaum.com [vitalaum.com]

- 7. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]

- 8. Rosenroot (Rhodiola rosea): traditional use, chemical composition, pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effects of salidroside on ageing hippocampal neurons and naturally ageing mice via the PI3K/Akt/TERT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rosavin - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases … [ouci.dntb.gov.ua]

- 19. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System [frontiersin.org]

- 22. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. researchgate.net [researchgate.net]

- 26. Identification of Rhodiola species by using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Core Structure of Rhodalin (Herbacetin-8-O-xyloside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodalin, a naturally occurring flavonoid glycoside, is chemically identified as herbacetin-8-O-xyloside. As a derivative of herbacetin, a pentahydroxyflavone, this compound belongs to the flavonol subclass of flavonoids. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core structure of this compound, detailing its chemical properties, experimental protocols for its structural elucidation, and its interaction with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a glycoside of the flavonol herbacetin, where a xylose sugar moiety is attached at the 8-position of the herbacetin backbone. The core structure consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with hydroxyl groups at positions 3, 4', 5, and 7, and the xyloside linkage at position 8.

| Property | Value | Reference |

| Systematic Name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(β-D-xylopyranosyloxy)-4H-chromen-4-one | |

| Synonyms | This compound, Herbacetin-8-O-xyloside | |

| Molecular Formula | C20H18O11 | [1] |

| Molecular Weight | 434.35 g/mol | |

| Exact Mass | 434.084915 | [1] |

| Hydrogen Bond Donors | 7 | [1] |

| Hydrogen Bond Acceptors | 11 | [1] |

| Rotatable Bonds | 3 | [1] |

Structural Diagram

Experimental Protocols for Structural Elucidation

The structural determination of this compound involves a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A general protocol for the isolation of flavonoid glycosides from plant material is outlined below. This workflow can be adapted for the specific source of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the flavonoids.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove non-polar compounds. This is typically done by partitioning between an aqueous methanol/ethanol solution and n-hexane. The aqueous layer, containing the more polar flavonoid glycosides, is then often further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to further separate compounds based on polarity.

-

Column Chromatography: The fraction enriched with this compound is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The definitive structure of this compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| Herbacetin Moiety | ||

| 2 | ~157.0 | |

| 3 | ~136.0 | |

| 4 | ~176.0 | |

| 5 | ~161.5 | |

| 6 | ~98.5 | ~6.2 (s) |

| 7 | ~164.0 | |

| 8 | ~129.0 | |

| 9 | ~157.0 | |

| 10 | ~104.0 | |

| 1' | ~121.0 | |

| 2', 6' | ~128.5 | ~8.0 (d, J = 8.5) |

| 3', 5' | ~115.0 | ~6.9 (d, J = 8.5) |

| 4' | ~160.0 | |

| Xylose Moiety | ||

| 1'' | ~105.0 | ~5.1 (d, J = 7.5) |

| 2'' | ~74.0 | ~3.5 (m) |

| 3'' | ~77.0 | ~3.6 (m) |

| 4'' | ~70.0 | ~3.4 (m) |

| 5'' | ~66.0 | ~3.3 (dd), ~3.9 (dd) |

Experimental Protocol for NMR:

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Structure Elucidation: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign all proton and carbon signals and to confirm the connectivity of the atoms, including the position of the xyloside linkage at C-8 and its stereochemistry.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the structure through fragmentation patterns.

| Ion | m/z (calculated) |

| [M-H]⁻ | 433.0772 |

| [M+H]⁺ | 435.0927 |

| [M+Na]⁺ | 457.0747 |

Fragmentation Pattern:

In MS/MS analysis, the glycosidic bond is typically cleaved, resulting in the loss of the xylose moiety (132 Da).

-

[M-H-132]⁻: This fragment corresponds to the deprotonated herbacetin aglycone.

-

Further fragmentation of the aglycone: The herbacetin ion will further fragment, providing characteristic ions that confirm the structure of the flavonoid core.

Experimental Protocol for MS:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via an HPLC system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is commonly used for flavonoids, typically in both positive and negative ion modes.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass analyzed.

Modulation of Cellular Signaling Pathways

Flavonoids, including the aglycone of this compound, herbacetin, are known to interact with and modulate various intracellular signaling pathways. These interactions are fundamental to their biological activities and are of significant interest in drug development.

Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Herbacetin has been shown to activate this pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like herbacetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[2]

PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are central to the regulation of cell proliferation, survival, and inflammation. Herbacetin has been reported to suppress inflammatory responses by modulating these pathways.[3]

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. Herbacetin ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Herbacetin-8-O-beta-d-xylopyranoside: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of the known and potential biological activities of herbacetin and its derivatives. It is important to note that specific research on herbacetin-8-O-beta-d-xylopyranoside is limited. Therefore, much of the information presented herein is extrapolated from studies on its aglycone, herbacetin , and other closely related glycosides. The biological effects of glycosylation can significantly alter a molecule's bioavailability, metabolism, and activity. Further research is required to fully elucidate the specific pharmacological profile of herbacetin-8-O-beta-d-xylopyranoside.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Herbacetin (3,4',5,7,8-pentahydroxyflavone), a pentahydroxyflavone, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[2] It is structurally related to kaempferol, with an additional hydroxyl group at the 8-position.[2] In nature, herbacetin often exists in glycosidic forms, where a sugar moiety is attached to one of its hydroxyl groups. One such derivative is herbacetin-8-O-beta-d-xylopyranoside, where a xylose sugar is linked to the hydroxyl group at the 8-position. While direct studies on this specific xyloside are scarce, the biological activities of its aglycone, herbacetin, and related glycosides provide a strong foundation for understanding its potential therapeutic roles. A related compound, herbacetin-3,5-di-O-β-D-glucopyranoside-8-O-β-D-xylopyranoside, has been identified and shown to possess significant antioxidant and lifespan-extending activities.[3]

This technical guide summarizes the current understanding of the biological roles of herbacetin and its derivatives, with a focus on the underlying mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of flavonoids.

Core Biological Activities and Mechanisms of Action

The biological activities of herbacetin and its glycosides are multifaceted, primarily revolving around their potent antioxidant and anti-inflammatory properties. These foundational activities give rise to a spectrum of therapeutic effects, including anticancer and neuroprotective actions.

Anti-inflammatory Activity

Herbacetin has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4]

-

Inhibition of NF-κB and JNK Signaling: Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells is a common in vitro model for studying anti-inflammatory agents. Herbacetin has been demonstrated to suppress the LPS-induced activation of the Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4]

-

Modulation of IκBα: Herbacetin has also been observed to modulate the inhibitor of κB alpha (IκBα), a key regulator of NF-κB activation.[4] By preventing the degradation of IκBα, herbacetin keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

Antioxidant Activity

The antioxidant capacity of herbacetin is a cornerstone of its biological effects, contributing to its protective roles in various pathological conditions.

-

Radical Scavenging: Like many flavonoids, herbacetin can directly scavenge free radicals, thus mitigating oxidative stress. The presence of multiple hydroxyl groups in its structure is crucial for this activity.

-

Activation of the Nrf2/HO-1 Pathway: A key mechanism underlying herbacetin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, herbacetin can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream targets like HO-1, which in turn helps to resolve oxidative stress.

Anticancer Activity

Herbacetin has demonstrated promising anticancer potential through multiple mechanisms.

-

Induction of Apoptosis: Herbacetin can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

-

Inhibition of Cell Proliferation and Angiogenesis: It has also been shown to inhibit the proliferation of cancer cells and suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2]

Neuroprotective Effects

Emerging evidence suggests that herbacetin may have a protective role in the nervous system. Its anti-inflammatory and antioxidant properties are thought to be central to its neuroprotective effects, as both inflammation and oxidative stress are key contributors to neurodegenerative diseases.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on herbacetin, providing insights into its potency and efficacy in different experimental models.

| Activity | Model/Assay | Compound | Concentration/Dose | Effect | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Herbacetin | 50 µM | Reduced production of NO, IL-1β, and TNF-α | [4] |

| FBPase Inhibition | Enzyme Assay | Herbacetin | IC50: 6.4 ± 0.7 μM | Inhibition of Fructose 1,6-bisphosphatase | [4] |

| Antinociceptive | Acetic acid-induced writhing in mice | Herbacetin | 50, 100, 150, 200 µg/kg (i.p.) | Significant reduction in writhing | [5] |

| Antinociceptive | Formalin-induced paw licking in mice | Herbacetin | 50, 100, 150, 200 µg/kg (i.p.) | Suppression of nociceptive responses in both phases | [5] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the molecular mechanisms and research methodologies.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of herbacetin.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of herbacetin for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired duration (e.g., 24 hours).

Nitric Oxide (NO) Assay

The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-JNK, JNK, IκBα, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Acetic Acid-Induced Writhing Test (In Vivo)

Mice are divided into groups and administered herbacetin (e.g., 50, 100, 150, 200 µg/kg, intraperitoneally) or a vehicle control. After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid. The number of writhes (a specific abdominal contraction and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.[5]

Conclusion and Future Directions

Herbacetin, the aglycone of herbacetin-8-O-beta-d-xylopyranoside, exhibits a compelling range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects. Its mechanisms of action are rooted in the modulation of critical signaling pathways such as NF-κB, JNK, and Nrf2. While the direct biological profile of herbacetin-8-O-beta-d-xylopyranoside remains to be fully elucidated, the activities of its aglycone and related glycosides suggest it is a promising candidate for further investigation.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient methods for the isolation or synthesis of pure herbacetin-8-O-beta-d-xylopyranoside to enable detailed biological evaluation.

-

In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antioxidant, anticancer, and neuroprotective activities of herbacetin-8-O-beta-d-xylopyranoside.

-

Pharmacokinetic and Bioavailability Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of herbacetin-8-O-beta-d-xylopyranoside to understand how the xylose moiety affects its bioavailability and in vivo efficacy.

-

Structure-Activity Relationship (SAR) Studies: Comparative studies with other herbacetin glycosides to establish a clear structure-activity relationship and to understand the role of different sugar moieties in modulating biological activity.

A deeper understanding of the unique properties of herbacetin-8-O-beta-d-xylopyranoside will be instrumental in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbacetin | C15H10O7 | CID 5280544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Herbacetin and gossypetin glycosides from Sedum kamtschaticum Fisch. & C. A. Mey. and S. takesimense Nakai, and their antioxidant, anti-aging, and monoamine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. europeanreview.org [europeanreview.org]

Preliminary Investigation of Rhodalin in Neuroprotection: A Technical Overview

A Note to the Reader: Initial searches for the compound "Rhodalin" in the context of neuroprotection did not yield specific results. However, a significant body of research exists for "Rhodiola" and its active constituents, which are extensively studied for their neuroprotective properties. This guide, therefore, proceeds under the assumption that "this compound" may be a novel or less-documented compound, and draws upon the established mechanisms of neuroprotection exhibited by compounds with similar proposed activities, such as those found in Rhodiola rosea. The experimental protocols and signaling pathways detailed below are based on well-understood neuroprotective mechanisms that a compound like this compound might modulate.

Core Concepts in this compound-Mediated Neuroprotection

This compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting inflammatory pathways, and preventing ferroptosis, a form of iron-dependent programmed cell death. The central mechanism appears to be the activation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the defense against lipid peroxidation.

Attenuation of Oxidative Stress and Ferroptosis

Ferroptosis is a critical factor in the pathology of several neurodegenerative diseases.[1][2] It is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death.[3] The primary defense against ferroptosis is the GPX4 enzyme, which reduces toxic lipid peroxides.[1] this compound is proposed to act as a GPX4 activator, thereby directly counteracting the ferroptotic cascade. By enhancing GPX4 activity, this compound is expected to reduce lipid reactive oxygen species (ROS) and protect neurons from this form of cell death.[4]

The neuroprotective effects of activating GPX4 are well-documented. Overexpression of GPX4 has been shown to protect cortical neurons from Aβ-induced cytotoxicity by suppressing lipid peroxidation.[3] Conversely, the inhibition of GPX4 sensitizes the brain to ferroptosis.[3] Small molecule activators of GPX4 are being explored as a therapeutic strategy to suppress eicosanoid generation and inflammation.[4]

Modulation of Inflammatory and Cell Survival Pathways

Neuroinflammation is a hallmark of many neurodegenerative disorders. This compound's neuroprotective action is also attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in apoptotic signal transduction in response to neurotoxicity.[5] Constituents of Rhodiola rosea, such as rosin and salidroside, have been shown to decrease the levels of phosphorylated MAPK, pJNK, and pp38 induced by glutamate, a major mediator of excitotoxic cell death.[5]

-

AMPK/Nrf2 Pathway: The AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial antioxidant response pathway. Rhodiola sacra has been demonstrated to upregulate phosphorylated AMPK, promote the nuclear translocation of Nrf2, and increase the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[6] This pathway is a likely target for this compound's antioxidant effects.

-

HIF-1α Signaling: Hypoxia-inducible factor-1α (HIF-1α) signaling is critical for promoting angiogenesis and neurological recovery after ischemic events. Rosavin, another active compound in Rhodiola, has been shown to stabilize HIF-1α protein, leading to the upregulation of its target genes, VEGF and EPO, thereby exerting neuroprotective effects in ischemic stroke models.[7]

-

RhoA/ROCK Pathway: The RhoA/ROCK signaling pathway is implicated in the inhibition of axonal growth and regeneration.[8][9] Inhibition of this pathway has been shown to promote neurite outgrowth and neuronal differentiation.[9] While direct evidence for this compound's interaction with this pathway is pending, it represents a potential avenue for its neuroprotective and regenerative effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on Rhodiola constituents, which may serve as a reference for the anticipated efficacy of this compound.